molecular formula C28H21N B13980691 N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131059-47-7

N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine

Cat. No.: B13980691
CAS No.: 131059-47-7
M. Wt: 371.5 g/mol
InChI Key: QXNLJQJSKIGAJN-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is recognized for its excellent hole-transporting properties, making it a crucial material in the development of high-efficiency OLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves the condensation of biphenyl derivatives with naphthylamines. One common method includes the reaction of [1,1’-biphenyl]-4,4’-dicarbaldehyde with naphthylamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs thermal deposition techniques. The compound is synthesized in a vacuum chamber at elevated temperatures, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its ability to transport holes in organic electronic devices. It interacts with the electronic states of the material, facilitating the movement of charge carriers. This mechanism is crucial for the efficient functioning of OLEDs, where the compound helps in the recombination of electrons and holes to produce light .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine: Similar in structure but with additional methyl groups on the biphenyl unit.

    Biphenyl: A simpler structure without the naphthyl and phenylamine groups.

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is unique due to its high hole mobility and thermal stability, which are superior to many other hole-transporting materials. This makes it particularly valuable in the development of high-performance OLEDs .

Properties

CAS No.

131059-47-7

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine

InChI

InChI=1S/C28H21N/c1-3-10-22(11-4-1)23-18-20-26(21-19-23)29(25-14-5-2-6-15-25)28-17-9-13-24-12-7-8-16-27(24)28/h1-21H

InChI Key

QXNLJQJSKIGAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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